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Compound of Interest

Compound Name: 3-(4-Pentylphenyl)azetidine

Cat. No.: B15336870 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical guide on the synthesis and

potential properties of 3-(4-Pentylphenyl)azetidine, a novel azetidine derivative. Due to the

absence of a specific CAS number for this compound in publicly available databases, this

guide presents a proposed synthetic pathway based on established methodologies for

analogous 3-aryl-azetidines. Detailed experimental protocols, quantitative data from related

compounds, and workflow visualizations are provided to facilitate further research and

development in this area.

Introduction to 3-Aryl-Azetidines
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant

interest in medicinal chemistry. The strained azetidine ring imparts unique conformational

constraints and physicochemical properties, making it a valuable scaffold in drug design. The

incorporation of an aryl group at the 3-position of the azetidine ring creates a class of

compounds, 3-aryl-azetidines, with diverse biological activities. These compounds have been

explored as modulators of various biological targets, including transporters and enzymes. The

4-pentylphenyl substituent is a common feature in molecules targeting cannabinoid receptors

and other lipophilic binding sites, suggesting that 3-(4-pentylphenyl)azetidine may possess

interesting pharmacological properties.
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Proposed Synthetic Pathway for 3-(4-
Pentylphenyl)azetidine
A plausible and efficient synthetic route to 3-(4-Pentylphenyl)azetidine involves the reaction of

an organometallic reagent derived from 4-pentylbromobenzene with a suitable azetidine

electrophile. A common and effective strategy utilizes the addition of an aryllithium or Grignard

reagent to N-protected 3-azetidinone, followed by deprotection.

Below is a DOT script visualizing the proposed two-step synthesis.
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Caption: Proposed synthetic pathway for 3-(4-Pentylphenyl)azetidine.

Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the

proposed synthesis of 3-(4-Pentylphenyl)azetidine, adapted from established procedures for
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the synthesis of analogous 3-aryl-azetidines.

Synthesis of N-Boc-3-hydroxy-3-(4-
pentylphenyl)azetidine
Materials:

1-Bromo-4-pentylbenzene

n-Butyllithium (2.5 M in hexanes)

N-Boc-3-azetidinone

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Procedure:

To a solution of 1-bromo-4-pentylbenzene (1.1 equivalents) in anhydrous THF at -78 °C

under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.

Stir the resulting mixture at -78 °C for 1 hour to ensure the complete formation of the

aryllithium reagent.

Add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise to the

reaction mixture at -78 °C.

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an

additional 1 hour.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, gradient elution with

hexanes/ethyl acetate) to afford N-Boc-3-hydroxy-3-(4-pentylphenyl)azetidine.

Deprotection and Reduction to 3-(4-
Pentylphenyl)azetidine
Materials:

N-Boc-3-hydroxy-3-(4-pentylphenyl)azetidine

Trifluoroacetic acid (TFA)

Triethylsilane (Et3SiH)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve N-Boc-3-hydroxy-3-(4-pentylphenyl)azetidine (1.0 equivalent) in dichloromethane.

Add trifluoroacetic acid (5-10 equivalents) to the solution and stir at room temperature for 1-2

hours, monitoring the deprotection by TLC.

To the same reaction mixture, add triethylsilane (3-5 equivalents) and continue stirring at

room temperature for 12-24 hours to effect the reduction of the tertiary alcohol.
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Carefully neutralize the reaction mixture by the addition of saturated aqueous sodium

bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, elution with a mixture of

dichloromethane/methanol/ammonium hydroxide) to yield 3-(4-pentylphenyl)azetidine.

Quantitative Data for Analogous 3-Aryl-Azetidines
The following tables summarize representative quantitative data for the synthesis of closely

related 3-aryl-azetidine derivatives, providing an indication of expected yields and key

analytical data.

Entry Aryl Group
Protecting
Group

Yield (%) Reference

1 Phenyl Boc 85 [1]

2 4-Chlorophenyl Boc 78 [1]

3
3,4-

Dichlorophenyl
Boc 82 [1]

4 4-Methoxyphenyl Boc 90 [2]

Table 1:

Representative

yields for the

synthesis of N-

Boc-3-hydroxy-3-

aryl-azetidines.
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Entry Aryl Group
Deprotection/R
eduction
Conditions

Yield (%) Reference

1 Phenyl TFA, Et3SiH 75 [1]

2 4-Chlorophenyl TFA, Et3SiH 70 [1]

3
3,4-

Dichlorophenyl
TFA, Et3SiH 68 [1]

4 4-Methoxyphenyl
HCl in Dioxane,

then H2/Pd
80 [2]

Table 2:

Representative

yields for the

deprotection and

reduction to 3-

aryl-azetidines.

General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and

characterization of a novel 3-aryl-azetidine derivative like 3-(4-pentylphenyl)azetidine.
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Caption: General experimental workflow for synthesis and characterization.

Conclusion
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This technical guide provides a foundational framework for the synthesis and study of 3-(4-
pentylphenyl)azetidine. While a CAS number and specific experimental data for this

compound are not yet available, the proposed synthetic pathway, detailed protocols adapted

from analogous compounds, and summarized quantitative data offer a robust starting point for

researchers. The provided workflows and diagrams serve as a clear visual aid for the

experimental process. Further research into this and related 3-aryl-azetidine derivatives is

warranted to explore their potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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